molecular formula C7H13Cl2N3 B2430556 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride CAS No. 1955555-00-6

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride

Cat. No. B2430556
CAS RN: 1955555-00-6
M. Wt: 210.1
InChI Key: WJXCEZOOKHMJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride” likely contains a pyrrolidine ring and an imidazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Imidazole is a five-membered planar ring, which includes two nitrogen atoms that are non-adjacent .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and imidazole rings in separate steps, followed by their combination . The exact methods would depend on the specific substituents and functional groups present in the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and imidazole rings. The exact structure would depend on the specific arrangement and bonding of these rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific substituents and functional groups present. Both the pyrrolidine and imidazole rings can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and functional groups present. These could include factors such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anti-Fibrosis Activity

The synthesis of novel heterocyclic compounds often involves the pyrimidine moiety, which serves as a privileged structure in medicinal chemistry . Researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these derivatives demonstrated better anti-fibrotic effects than existing drugs like Pirfenidone and Bipy55′DC. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrosis activity with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Pharmacological Studies

Pyrimidine derivatives, including 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride, have been investigated for their diverse pharmacological activities. These compounds may exhibit antimicrobial, antiviral, antitumor, and other therapeutic effects . Further studies are needed to explore their specific mechanisms of action and potential clinical applications.

Synthetic Chemistry

The synthesis of 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves the Petasis reaction, where salicylaldehyde reacts with pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid . Researchers continue to explore synthetic routes and optimize reaction conditions for this compound.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigations into its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCEZOOKHMJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride

CAS RN

1955555-00-6
Record name 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.